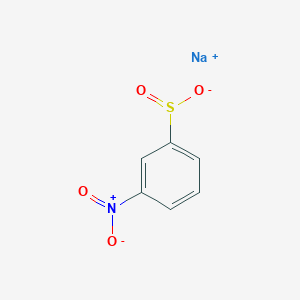
Sodium 3-nitrobenzenesulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 3-nitrobenzenesulfinate, also known as 3-nitrobenzenesulfonic acid sodium salt, is an organic compound with the molecular formula C₆H₄NNaO₅S. It is a sodium salt derivative of 3-nitrobenzenesulfonic acid and is commonly used in various chemical reactions and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of sodium 3-nitrobenzenesulfinate typically involves the sulfonation of nitrobenzene. One common method includes the use of a sodium tungstate catalyst and sulfur trioxide as the sulfonating agent. The reaction is carried out at temperatures ranging from 80°C to 120°C. The mixture is then subjected to heat preservation for 2-4 hours to complete the sulfonation reaction. After the reaction, the sulfonation liquid is diluted with water, filtered, and neutralized with an alkali. The final product is obtained by drying the concentrated solution .
Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The process ensures the recycling of excess nitrobenzene and minimizes the production of by-products such as 3,3’-nitrophenyl sulfone. This method is designed to be environmentally friendly by avoiding the production of sulfuric acid and reducing waste residues .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 3-nitrobenzenesulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different sulfonic acid derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include ozone and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Produces sulfonic acid derivatives.
Reduction: Produces 3-aminobenzenesulfonic acid.
Substitution: Produces various substituted benzenesulfonic acids
Applications De Recherche Scientifique
Sodium 3-nitrobenzenesulfinate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pharmaceuticals, and other organic compounds.
Biology: It is used in biochemical assays and as a reagent in the study of enzyme mechanisms.
Industry: It is used in the production of detergents, surfactants, and other industrial chemicals .
Mécanisme D'action
The mechanism of action of sodium 3-nitrobenzenesulfinate involves its ability to participate in various chemical reactions due to the presence of the nitro and sulfonate groups. These functional groups allow it to act as both an electrophile and a nucleophile in different reactions. The compound can interact with molecular targets such as enzymes and proteins, influencing their activity and function. The pathways involved include oxidation-reduction reactions and nucleophilic substitution .
Comparaison Avec Des Composés Similaires
- Sodium 4-nitrobenzenesulfonate
- Sodium 2-nitrobenzenesulfonate
- Methyl 4-nitrobenzenesulfonate
Comparison: Sodium 3-nitrobenzenesulfinate is unique due to the position of the nitro group on the benzene ring, which influences its reactivity and the types of reactions it can undergo. Compared to sodium 4-nitrobenzenesulfonate, which has the nitro group in the para position, this compound exhibits different chemical behavior and reactivity. This uniqueness makes it valuable in specific synthetic applications and research studies .
Propriétés
Numéro CAS |
15898-46-1 |
|---|---|
Formule moléculaire |
C6H5NNaO4S |
Poids moléculaire |
210.17 g/mol |
Nom IUPAC |
sodium;3-nitrobenzenesulfinate |
InChI |
InChI=1S/C6H5NO4S.Na/c8-7(9)5-2-1-3-6(4-5)12(10)11;/h1-4H,(H,10,11); |
Clé InChI |
FNDWFUOCKVBKNI-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)S(=O)[O-])[N+](=O)[O-].[Na+] |
SMILES canonique |
C1=CC(=CC(=C1)S(=O)O)[N+](=O)[O-].[Na] |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


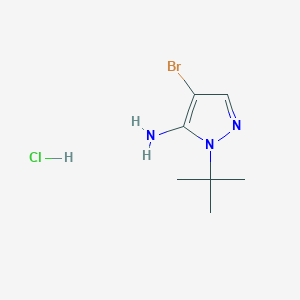
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(2,6-difluorophenylsulfonamido)propanamide](/img/structure/B3007081.png)
![5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B3007082.png)
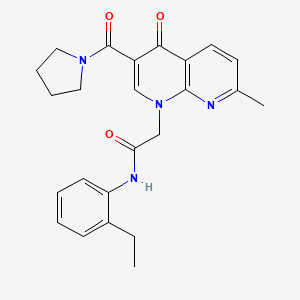
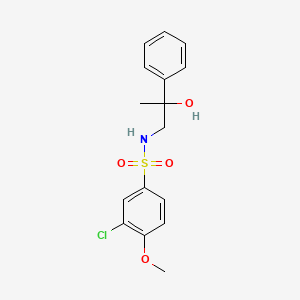
![N'-(4-chlorobenzoyl)-2-[(4-chlorophenyl)sulfanyl]ethanehydrazonamide](/img/structure/B3007086.png)
![3-{[(3,4-dichlorobenzyl)oxy]imino}-N-(2,4-dichlorophenyl)propanamide](/img/structure/B3007087.png)
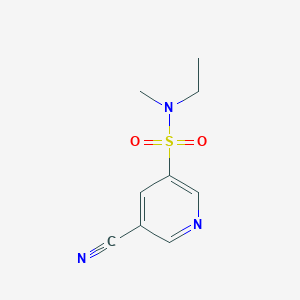


![2-(8-(5-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B3007095.png)
![2-Oxo-6-(trifluoromethyl)-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carbonitrile](/img/structure/B3007097.png)
![(E)-4-(Dimethylamino)-N-methyl-N-[1-(4-methyl-2-propan-2-yl-1,3-thiazol-5-yl)ethyl]but-2-enamide](/img/structure/B3007098.png)
![5-amino-1-[4-(cyanomethyl)phenyl]-1H-imidazole-4-carbonitrile](/img/structure/B3007099.png)
